molecular formula C10H8F3N5 B1331757 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 3832-69-7

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B1331757
CAS No.: 3832-69-7
M. Wt: 255.2 g/mol
InChI Key: LVURQKNAXNXJLD-UHFFFAOYSA-N
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Description

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a suitable catalyst.

    Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethyl-substituted phenyl ring with the triazine ring using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the trifluoromethyl group and the triazine ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted triazine derivatives, while oxidation can result in the formation of triazine oxides.

Scientific Research Applications

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound can be used as a probe or reagent in biological studies to investigate various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine depends on its specific application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
  • 2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
  • 2-N-[3-(difluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
  • This compound

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the compound. This can result in enhanced chemical stability, increased lipophilicity, and improved biological activity compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVURQKNAXNXJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351612
Record name N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-69-7
Record name N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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